molecular formula C8H9N3O3 B1265467 3-Amino-2-methyl-5-nitrobenzamide CAS No. 3572-44-9

3-Amino-2-methyl-5-nitrobenzamide

Cat. No. B1265467
CAS RN: 3572-44-9
M. Wt: 195.18 g/mol
InChI Key: RBLRQBGOUCRKRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 3-nitrobenzamides involves complex chemical processes. For example, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes from 2,4,6-trinitrobenzamide involves nucleophilic substitution followed by Thorpe-Ziegler cyclization (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of related nitrobenzamides shows intricate hydrogen-bonding patterns. For instance, in methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, the polarized molecular-electronic structure and hydrogen bonds form chains of edge-fused rings (Portilla et al., 2007).

Chemical Reactions and Properties

The reductive chemistry of nitrobenzamides, such as the conversion of nitro groups to amines or hydroxylamines, is significant in understanding their chemical behavior (Palmer et al., 1995).

Physical Properties Analysis

The physical properties, such as crystalline structure and bonding patterns, are crucial. For instance, compounds like 2-amino-4-methyl-3-nitropyridine display a layered arrangement with a dimeric N-H···N motif, influenced by their crystal structures (Bryndal et al., 2012).

Scientific Research Applications

1. Analysis in Veterinary Medicine

Zhao et al. (2018) developed a method using accelerated solvent extraction and gas chromatography-tandem mass spectrometry for analyzing dinitolmide and its metabolite 3-amino-2-methyl-5-nitrobenzamide (3-ANOT) in chicken tissues. This method meets various international standards for veterinary drug residue detection, highlighting its application in ensuring food safety (Zhao et al., 2018).

2. Synthesis of Agricultural Chemicals

Yi-fen et al. (2010) describe the use of 3-methyl-2-nitrobenzoic acid, a compound closely related to 3-amino-2-methyl-5-nitrobenzamide, in synthesizing chlorantraniliprole, an agricultural chemical. This illustrates the role of similar compounds in producing substances beneficial for agriculture (Yi-fen et al., 2010).

3. DNA Research

Nielsen et al. (1988) conducted studies on nitrobenzamido ligands linked to DNA intercalators, exploring their potential in inducing DNA strand breaks. This research is significant in understanding DNA interactions and potential applications in genetic studies (Nielsen et al., 1988).

4. Chemistry of Bioactive Compounds

The work by Palmer et al. (1996) on hypoxia-selective cytotoxins involving regioisomers of dinitrobenzamides, similar to 3-amino-2-methyl-5-nitrobenzamide, highlights its relevance in developing potential cancer therapies. This research underlines the compound's role in medicinal chemistry and its potential therapeutic applications (Palmer et al., 1996).

Safety And Hazards

During the handling and use of 3-Amino-2-methyl-5-nitrobenzamide, safety measures should be observed. Direct contact or inhalation of its dust or solution may cause allergic reactions or irritation. Therefore, it should be stored in a light-avoiding, cool, dry place, away from fire sources and flammable substances .

properties

IUPAC Name

3-amino-2-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRQBGOUCRKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189243
Record name Anot
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methyl-5-nitrobenzamide

CAS RN

3572-44-9
Record name 3-Amino-5-nitro-o-toluamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anot
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Record name Anot
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methyl-5-nitrobenzamide
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Record name 3-AMINO-2-METHYL-5-NITROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Zhao, B Wang, K Xie, Y Liu, Y Zhang, Y Wang… - Journal of Food …, 2018 - Elsevier
… A novel confirmatory analysis method to simultaneously extract, clean-up and detect dinitolmide and its metabolite (3-amino-2-methyl-5-nitrobenzamide, 3-ANOT) in chicken tissues …
Number of citations: 14 www.sciencedirect.com
X Zhao, B Wang, K Xie, Y Liu, Y Zhang… - Journal of Mass …, 2018 - Wiley Online Library
… is a nitroamide anticoccidial drug commonly used in poultry production, and it is metabolized into many different compounds in the chicken; 3-amino-2-methyl-5-nitrobenzamide (3-…
LP Joyner, SFM Davies… - Experimental …, 1963 - books.google.com
… 2-Methyl-3, 5-dinitrobenzamide [Zoalene (VI)] can be recovered from the tissues of treated birds either as the parent substance or its metabolite, 3-amino-2-methyl-5-nitrobenzamide (3-…
Number of citations: 17 books.google.com
D Mooney, C Coxon, KG Richards, LW Gill… - … of Chromatography A, 2020 - Elsevier
A sensitive and selective method was developed and validated for the determination of 26 anticoccidial compounds (six ionophores and twenty chemical coccidiostats) in surface and …
Number of citations: 13 www.sciencedirect.com
BJ THIEGS, GN SMITH, JL BEVIRT - Fungicides, Nematocides and Soil …, 1964 - Elsevier
Number of citations: 0

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